molecular formula C20H21N3O2 B7710504 N,N-diethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide

N,N-diethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Cat. No.: B7710504
M. Wt: 335.4 g/mol
InChI Key: ROSLNPJUCFEATA-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide is an organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a benzamide moiety, which is an amide derivative of benzoic acid. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Properties

IUPAC Name

N,N-diethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-23(5-2)20(24)17-9-7-6-8-16(17)19-21-18(22-25-19)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSLNPJUCFEATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide typically involves the reaction of 4-methylbenzonitrile with diethylamine and a suitable oxidizing agent to form the oxadiazole ring. The reaction conditions often require the use of a solvent such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor, where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxides, amine derivatives, and substituted benzamides. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .

Scientific Research Applications

N,N-diethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-diethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the oxadiazole ring and the diethylamine group makes it a versatile compound with a wide range of applications in various fields .

Disclaimer and Information on In-Vitro Research Products

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